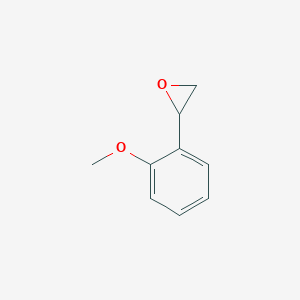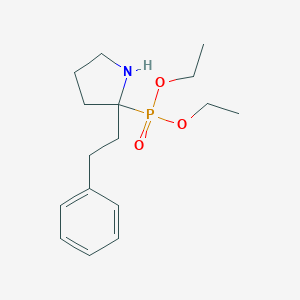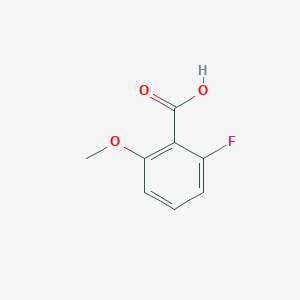
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyridine derivative that has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves its binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By binding to this receptor, the compound modulates the release of dopamine, which leads to its pharmacological effects.
生化和生理效应
The biochemical and physiological effects of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one are primarily mediated by its binding to the dopamine D3 receptor. This binding leads to the modulation of dopamine release, which affects various physiological processes such as reward, motivation, and addiction. The compound has also been found to exhibit antipsychotic, antidepressant, and anxiolytic effects.
实验室实验的优点和局限性
The advantages of using 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one in lab experiments include its potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, the limitations of using this compound include its complex synthesis method and limited availability.
未来方向
There are several future directions for the research on 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one. Some of these include:
1. Investigation of the compound's potential as a treatment for substance abuse disorders.
2. Development of novel analogs with improved pharmacological properties.
3. Study of the compound's effects on other neurotransmitter systems.
4. Investigation of the compound's potential as a treatment for other neurological and psychiatric disorders.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, including its potent and selective binding to the dopamine D3 receptor. The compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects. There are several future directions for the research on this compound, including its potential as a treatment for substance abuse disorders and other neurological and psychiatric disorders.
合成方法
The synthesis of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves the reaction of 2-(4-(2-Quinolyl)piperazin-1-yl)ethan-1-ol with 4-azido-1H-pyridin-2-one in the presence of a copper catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.
科学研究应用
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects.
属性
CAS 编号 |
139477-46-6 |
|---|---|
产品名称 |
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one |
分子式 |
C22H24N6O |
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C22H24N6O/c29-22-27-12-4-3-8-21(27)24-28(22)13-5-11-25-14-16-26(17-15-25)20-10-9-18-6-1-2-7-19(18)23-20/h1-4,6-10,12H,5,11,13-17H2 |
InChI 键 |
SPTHERJMPORMKM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
规范 SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
其他 CAS 编号 |
139477-46-6 |
同义词 |
2-(3-(4-(2-quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one QPPTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



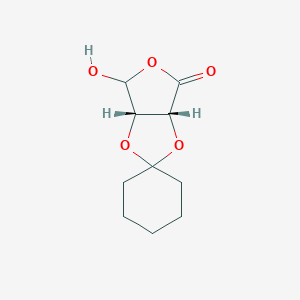

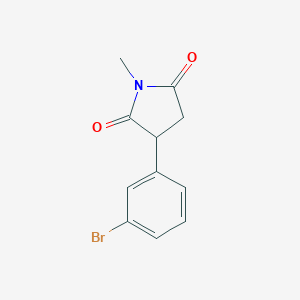
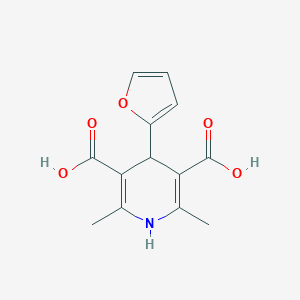
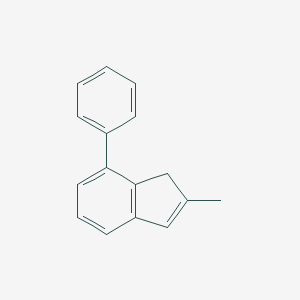
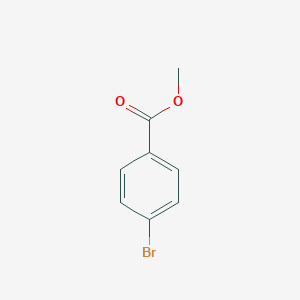
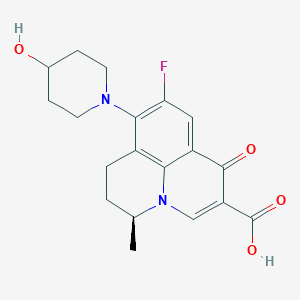
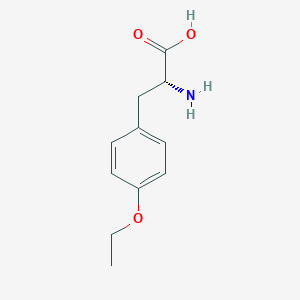
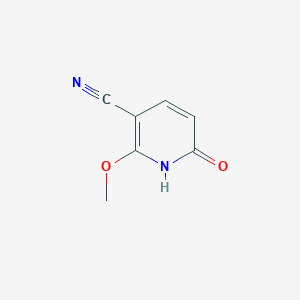
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
